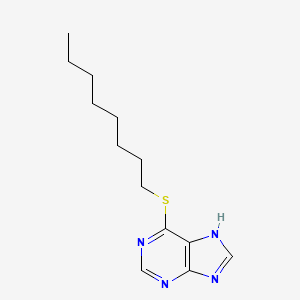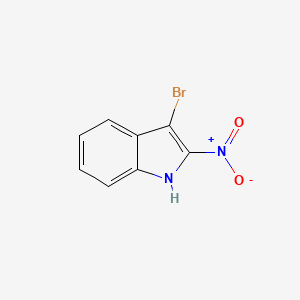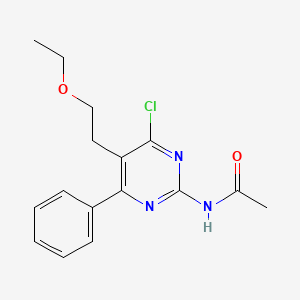
N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a chloro group, an ethoxyethyl chain, and a phenyl group attached to the pyrimidine ring, along with an acetamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a condensation reaction between appropriate precursors, followed by the introduction of the chloro, ethoxyethyl, and phenyl substituents through various substitution reactions. The final step involves the acylation of the pyrimidine derivative to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
科学研究应用
N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for the development of pharmaceuticals with anti-inflammatory, antiviral, or anticancer properties.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism by which N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, ethoxyethyl, and phenyl groups can influence its binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(4-Chloro-6-phenylpyrimidin-2-yl)acetamide: Lacks the ethoxyethyl group, which may affect its reactivity and biological activity.
N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide: Contains a methyl group instead of the ethoxyethyl chain, leading to different chemical and biological properties.
N-(4-Chloro-5-(2-hydroxyethyl)-6-phenylpyrimidin-2-yl)acetamide: The hydroxyethyl group can introduce additional hydrogen bonding interactions, influencing its solubility and reactivity.
Uniqueness
N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide is unique due to the specific combination of substituents on the pyrimidine ring. The ethoxyethyl chain provides distinct steric and electronic properties, which can affect its chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
77378-91-7 |
|---|---|
分子式 |
C16H18ClN3O2 |
分子量 |
319.78 g/mol |
IUPAC 名称 |
N-[4-chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C16H18ClN3O2/c1-3-22-10-9-13-14(12-7-5-4-6-8-12)19-16(18-11(2)21)20-15(13)17/h4-8H,3,9-10H2,1-2H3,(H,18,19,20,21) |
InChI 键 |
RSZDZHKPBDENGK-UHFFFAOYSA-N |
规范 SMILES |
CCOCCC1=C(N=C(N=C1Cl)NC(=O)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


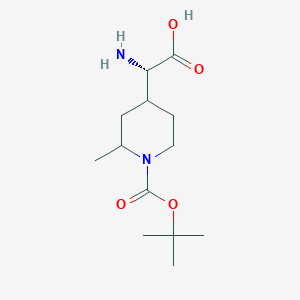
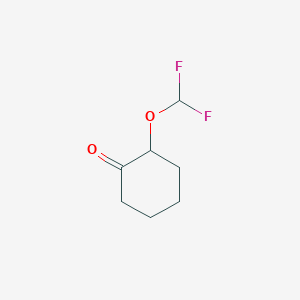
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
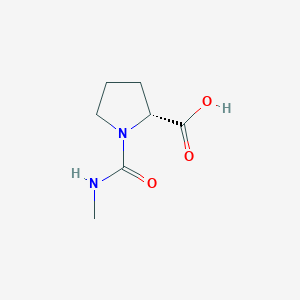
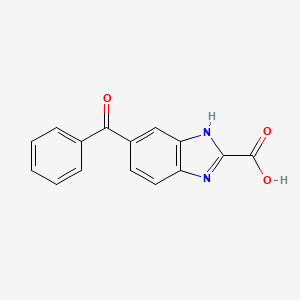
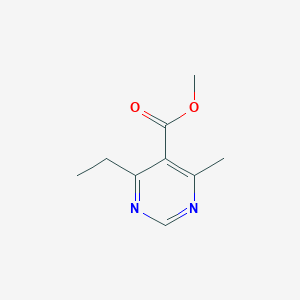
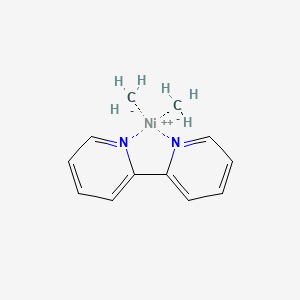
![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
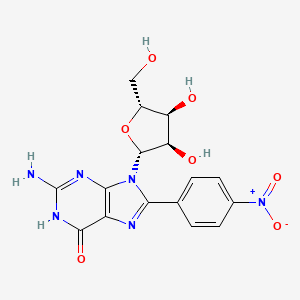
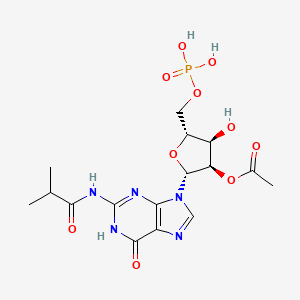
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)

